

Glenn T. Seaborg's early research on Uranium-233

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An In-depth Technical Guide to Glenn T. Seaborg's Early Research on **Uranium-233**

This technical guide provides a comprehensive overview of the foundational research conducted by Glenn T. Seaborg and his colleagues on **Uranium-233** (U-233). The work, primarily conducted during the Manhattan Project era, identified U-233 as a third fissile isotope of tremendous importance, bred from the fertile thorium-232. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the nuclear chemistry and processes involved.

Introduction to Uranium-233

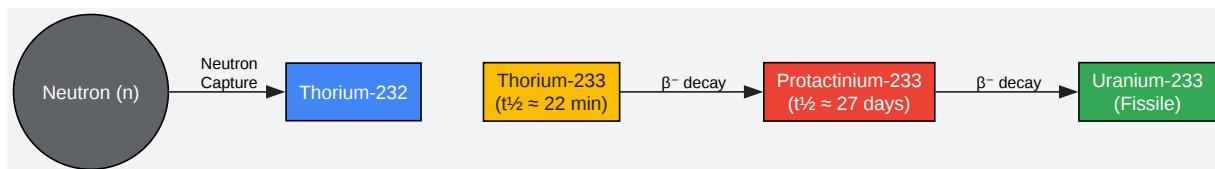
Uranium-233 is a fissile isotope of uranium produced, not naturally occurring, through the neutron irradiation of thorium-232.^[1] As early as 1942, Glenn T. Seaborg's research established that thorium could be transmuted into the fissionable U-233.^[2] This discovery positioned thorium as a fertile material with the potential to significantly expand the resources available for nuclear energy, as thorium is considerably more abundant in nature than uranium.^[2] In 1946, following a United Nations report and a speech by Seaborg, the public was first informed that U-233 represented a "third available source of nuclear energy and atom bombs," alongside Uranium-235 and Plutonium-239.^[3]

The significance of U-233 lies in its excellent nuclear properties. It has a high fission cross-section for thermal neutrons and a high number of neutrons released per fission event, making it an efficient nuclear fuel.^[1] The production and use of U-233 form the basis of the thorium fuel cycle.^{[1][3]}

The Uranium-233 Breeding Cycle

The production of **Uranium-233** from Thorium-232 is a process known as breeding. It involves the capture of a neutron by a fertile nucleus, followed by two sequential beta decays to form a fissile nucleus.

The process begins when a Thorium-232 (^{232}Th) nucleus absorbs a neutron (n), transmuting into Thorium-233 (^{233}Th).^[4] ^{233}Th is unstable and rapidly undergoes beta decay, with a half-life of about 22 minutes, transforming into Protactinium-233 (^{233}Pa).^{[3][4]} The ^{233}Pa isotope is also radioactive, but has a significantly longer half-life of approximately 27 days.^{[4][5]} It too undergoes beta decay, resulting in the formation of the fissile isotope **Uranium-233**.^[4]



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Figure 1: Thorium-232 to **Uranium-233** Breeding Pathway.

A critical challenge in this process is to prevent the intermediate isotope, Protactinium-233, from absorbing a neutron itself before it has a chance to decay into U-233.^{[4][6]} Such a parasitic capture would lead to the formation of Pa-234 and subsequently U-234, which is not a useful fuel in the same manner.^[7] This necessitates careful reactor design and, in some fuel cycle concepts, the chemical separation of protactinium from the neutron flux during its decay period.^{[4][8]}

Quantitative Nuclear Data

The efficiency and feasibility of the thorium fuel cycle are determined by the nuclear properties of the key isotopes involved. Seaborg's early research was instrumental in characterizing these properties.

Isotope Half-Lives and Decay Modes

The half-lives of the intermediate isotopes in the breeding chain are crucial for determining the kinetics of U-233 production.

Isotope	Half-Life	Decay Mode	Daughter Isotope
Thorium-233 (^{233}Th)	~22 minutes[3][4]	Beta (β^-)	Protactinium-233 (^{233}Pa)[4]
Protactinium-233 (^{233}Pa)	26.97 days[4][5]	Beta (β^-)	Uranium-233 (^{233}U)[5]
Uranium-233 (^{233}U)	159,200 years[1][3]	Alpha (α)	Thorium-229 (^{229}Th)[1]

Neutron Cross-Section Data

Neutron cross-section, measured in barns (1 barn = 10^{-24} cm 2), represents the probability of a specific nuclear reaction occurring. The thermal neutron cross-sections are particularly important for thermal reactors.

Isotope	Reaction Type	Thermal Neutron Cross-Section (barns)
Thorium-232 (^{232}Th)	Neutron Capture (n,γ)	7.40[6]
Protactinium-233 (^{233}Pa)	Neutron Capture (n,γ)	40.03[6]
Uranium-233 (^{233}U)	Fission (n,f)	~531[1][6][9]
Uranium-233 (^{233}U)	Radiative Capture (n,γ)	~45[1][6][9]

Uranium-233's high fission cross-section and relatively low capture-to-fission ratio make it a superior fissile material.[1] For every thermal neutron absorbed by U-233, there is approximately a 94% chance of fission occurring.[1] Furthermore, the average number of neutrons produced per thermal fission of U-233 is approximately 2.48, which is sufficient to sustain the chain reaction and breed new fuel from thorium.[1]

Experimental Protocols: Production and Separation of U-233

While detailed, classified reports from the Manhattan Project contain the precise methodologies, the open literature provides a clear overview of the experimental steps established by Seaborg and his team for producing and isolating U-233. The general workflow involves two main stages: irradiation of the thorium target and subsequent chemical separation of the desired elements.

Irradiation of Thorium-232

The initial step is the bombardment of a thorium target with neutrons.

- Target Preparation: A sample of relatively pure Thorium-232, often in the form of thorium oxide (ThO_2), is prepared and encapsulated.[10]
- Neutron Irradiation: The encapsulated target is placed in a nuclear reactor to expose it to a high neutron flux. The duration of irradiation is a critical parameter, calculated to maximize the production of Protactinium-233 while minimizing both the premature fission of newly formed U-233 and the creation of undesirable isotopes like U-232.[3]
- Cooling Period: After irradiation, the target is removed from the reactor and stored for a "cooling" period. This allows short-lived, highly radioactive fission products to decay, making the subsequent chemical processing safer.

Chemical Separation

Following irradiation and cooling, a multi-step chemical separation process is required to isolate the U-233. The primary goal is to separate the bulk thorium target material, the intermediate protactinium, the final uranium product, and the various fission products.

A representative method is a solvent extraction process, such as the Thorex process, which can separate uranium, plutonium (if present), and thorium from each other and from fission products.

- Dissolution: The irradiated thorium target is dissolved, typically in a strong acid solution like nitric acid.
- Solvent Extraction: The aqueous acid solution containing thorium, protactinium, uranium, and fission products is contacted with an organic solvent (e.g., tributyl phosphate in an inert

diluent).[11] By carefully controlling the acidity and other chemical conditions, a preferential separation can be achieved. Uranium and thorium are extracted into the organic phase, while protactinium and most fission products remain in the aqueous phase.[11]

- Stripping: The uranium and thorium are then selectively "stripped" back into an aqueous solution from the organic phase by altering the chemical conditions.
- Purification: Further purification steps, such as ion exchange chromatography, are employed to achieve high-purity U-233, free from thorium, remaining fission products, and other contaminants.[12][13] Cation exchange resins can be used to effectively separate uranium from thorium in a nitric acid medium.[12]

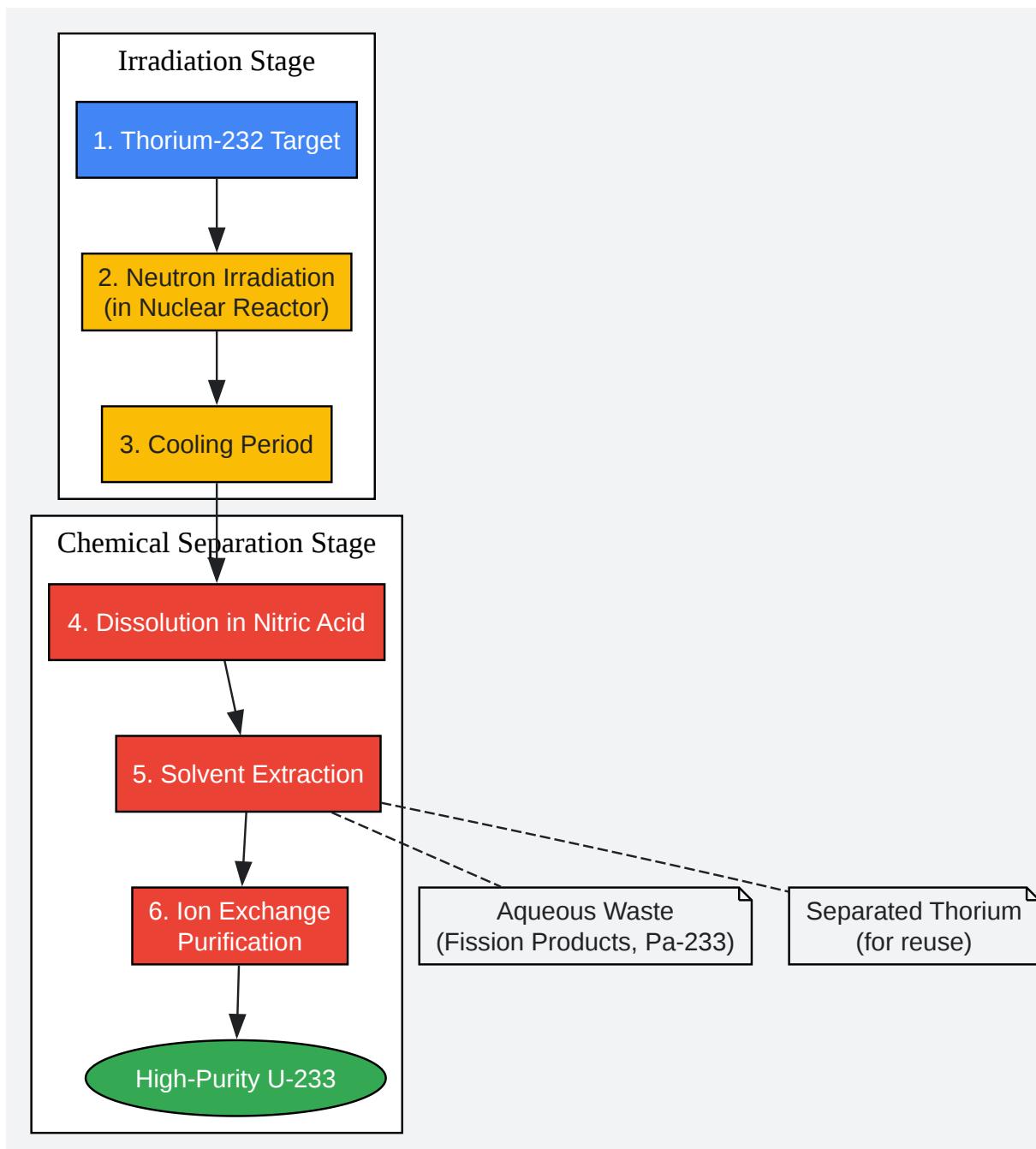
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Figure 2: Generalized Workflow for U-233 Production and Separation.

Conclusion

Glenn T. Seaborg's pioneering research into the properties, production, and separation of **Uranium-233** was a monumental achievement in nuclear science. His work not only unveiled a new fissile material but also laid the scientific groundwork for the thorium fuel cycle, a promising alternative for future nuclear energy systems. The data and protocols established by his team during the intense research period of the 1940s remain fundamental to our understanding of the actinide elements and their potential applications. This early research underscored the viability of breeding fissile material from abundant fertile resources, a concept that continues to influence the design of advanced and sustainable nuclear reactors.

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